![molecular formula C25H28O5 B14255543 1,3-Bis{4-[(oxan-2-yl)oxy]phenyl}prop-2-en-1-one CAS No. 457629-77-5](/img/structure/B14255543.png)
1,3-Bis{4-[(oxan-2-yl)oxy]phenyl}prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis{4-[(oxan-2-yl)oxy]phenyl}prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by the presence of two oxane (tetrahydropyran) rings attached to the phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis{4-[(oxan-2-yl)oxy]phenyl}prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-hydroxyacetophenone and 4-(oxan-2-yloxy)benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial processes.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis{4-[(oxan-2-yl)oxy]phenyl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the α,β-unsaturated carbonyl system to a saturated ketone.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where substituents such as halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Bis{4-[(oxan-2-yl)oxy]phenyl}prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development. It is studied for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings. It is also used in the formulation of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1,3-Bis{4-[(oxan-2-yl)oxy]phenyl}prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and proteins, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways.
Pathways Involved: It can affect signaling pathways such as the NF-κB pathway, leading to reduced expression of pro-inflammatory cytokines. It may also induce apoptosis in cancer cells by activating caspase pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(4-hydroxyphenyl)prop-2-en-1-one: Lacks the oxane rings but has similar structural features.
1,3-Bis(4-methoxyphenyl)prop-2-en-1-one: Contains methoxy groups instead of oxane rings.
1,3-Bis(4-chlorophenyl)prop-2-en-1-one: Contains chlorine atoms on the phenyl rings.
Uniqueness
1,3-Bis{4-[(oxan-2-yl)oxy]phenyl}prop-2-en-1-one is unique due to the presence of oxane rings, which can influence its chemical reactivity and biological activity. The oxane rings may enhance its solubility and stability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
457629-77-5 |
|---|---|
Molekularformel |
C25H28O5 |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
1,3-bis[4-(oxan-2-yloxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C25H28O5/c26-23(20-10-14-22(15-11-20)30-25-6-2-4-18-28-25)16-9-19-7-12-21(13-8-19)29-24-5-1-3-17-27-24/h7-16,24-25H,1-6,17-18H2 |
InChI-Schlüssel |
JZFBILQPWCCABQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)OC4CCCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Diphenylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14255467.png)
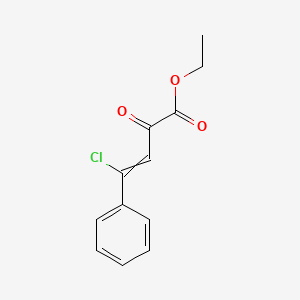
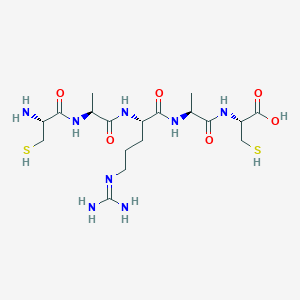

![4-[(4-Aminophenyl)imino]cyclohexa-2,5-diene-1-thione](/img/structure/B14255506.png)
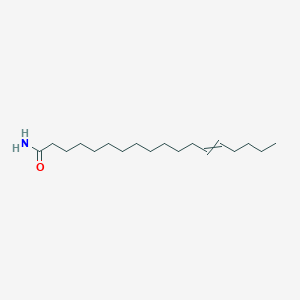
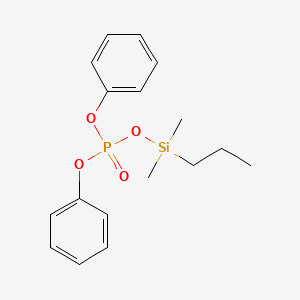

![(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid](/img/structure/B14255521.png)
![4-Nitro-2-[2-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-yl)ethenyl]phenol](/img/structure/B14255526.png)
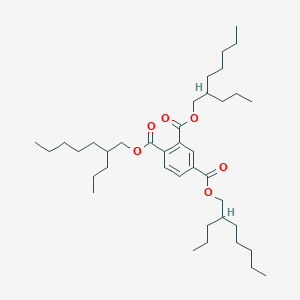
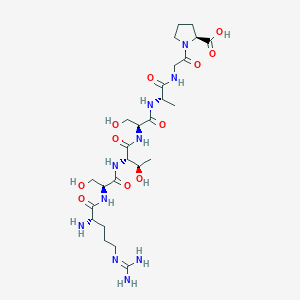

![[(3-Phenoxypropyl)tellanyl]benzene](/img/structure/B14255551.png)
